![molecular formula C16H17N3O8 B6348257 4-(3,5-Dinitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326808-26-7](/img/structure/B6348257.png)
4-(3,5-Dinitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-Dinitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (DNB-OAADC), also known as 3,5-dinitrobenzoyl oxa-azaspirodecane-3-carboxylic acid, is a synthetic organic compound that is used in many scientific research applications. DNB-OAADC has become increasingly popular in scientific research due to its ability to act as a strong inhibitor of several enzymes, making it a useful tool for studying enzyme-catalyzed reactions.
作用機序
DNB-OAADC acts as an inhibitor of several enzymes, including COX-2, LOX, and TXS. The exact mechanism of action for DNB-OAADC is not well understood, however, it is believed that the compound binds to the active site of the enzyme, thus preventing the enzyme from catalyzing its reaction and thus inhibiting its activity.
Biochemical and Physiological Effects
DNB-OAADC has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, LOX, and TXS, which can lead to a decrease in inflammation, pain, and other symptoms associated with these enzymes. Additionally, DNB-OAADC has been shown to inhibit the production of nitric oxide, which can lead to a decrease in blood pressure and other physiological effects.
実験室実験の利点と制限
The use of DNB-OAADC in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available commercially. Additionally, it is a strong inhibitor of several enzymes, making it a useful tool for studying enzyme-catalyzed reactions. However, there are some limitations to using DNB-OAADC in laboratory experiments. It is not water soluble and must be dissolved in organic solvents, which can be hazardous. Additionally, it can be toxic if handled improperly.
将来の方向性
There are several potential future directions for research involving DNB-OAADC. These include further studies of its mechanism of action and its biochemical and physiological effects. Additionally, further studies could be conducted to determine the potential therapeutic applications of DNB-OAADC, such as its potential use as an anti-inflammatory or anti-cancer drug. Additionally, further research could be conducted to explore the potential of DNB-OAADC as a tool for studying other enzyme-catalyzed reactions. Finally, further studies could be conducted to explore the potential of DNB-OAADC as a tool for studying other physiological processes, such as metabolism and cell signaling pathways.
合成法
The synthesis of DNB-OAADC involves a two-step reaction. The first step is the reaction of 4-(3,5-Dinitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acidenzoic acid and 1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid to form the desired product. This reaction is conducted at room temperature in the presence of a base, such as sodium hydroxide or potassium hydroxide. The second step involves the deprotection of the carboxylic acid group to yield the final product, DNB-OAADC.
科学的研究の応用
DNB-OAADC has been extensively studied and used in many scientific research applications. It has been used as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and thromboxane synthase (TXS). DNB-OAADC has also been used to study the effects of nitric oxide on cell signaling pathways, as well as to study the role of nitric oxide in inflammation and other physiological processes. Additionally, DNB-OAADC has been used in the study of cancer and other diseases.
特性
IUPAC Name |
4-(3,5-dinitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O8/c20-14(10-6-11(18(23)24)8-12(7-10)19(25)26)17-13(15(21)22)9-27-16(17)4-2-1-3-5-16/h6-8,13H,1-5,9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBAUWHXYHMSQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dinitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

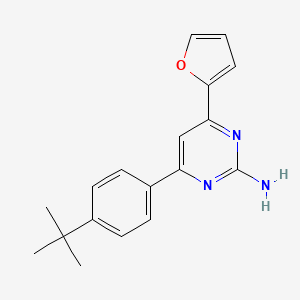
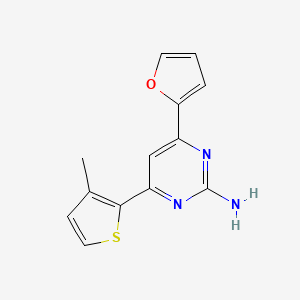
![4-(Furan-2-yl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6348190.png)
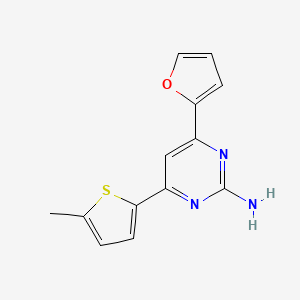
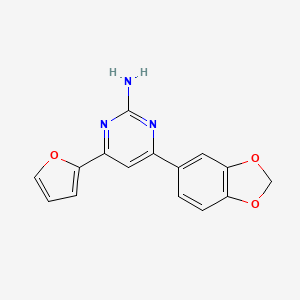
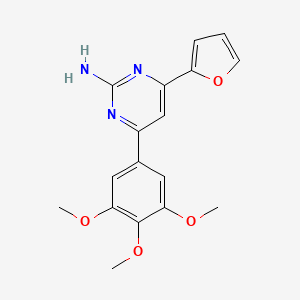
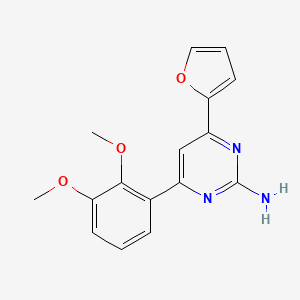
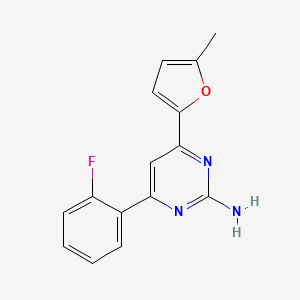


![4-(4-Nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348225.png)
![4-(4-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348231.png)
![4-(4-tert-Butylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348262.png)
![4-(2-Phenylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348265.png)